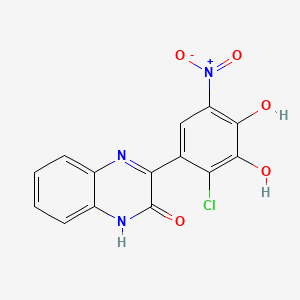

3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone

Description

Properties

CAS No. |

125629-23-4 |

|---|---|

Molecular Formula |

C14H8ClN3O5 |

Molecular Weight |

333.68 g/mol |

IUPAC Name |

3-(2-chloro-3,4-dihydroxy-5-nitrophenyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C14H8ClN3O5/c15-10-6(5-9(18(22)23)12(19)13(10)20)11-14(21)17-8-4-2-1-3-7(8)16-11/h1-5,19-20H,(H,17,21) |

InChI Key |

QZNQPUPLOHPCDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC(=C(C(=C3Cl)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone is a synthetic compound that belongs to the class of quinoxalinones. This compound has garnered attention due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

The chemical structure of 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈ClN₃O₅ |

| Molecular Weight | 333.683 g/mol |

| Density | 1.73 g/cm³ |

| Boiling Point | 224.4 °C at 760 mmHg |

| Flash Point | 89.5 °C |

| LogP | 1.5629 |

Anticancer Activity

Research indicates that quinoxalinones exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives, including 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone on different cancer cell lines:

In these studies, the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against various cancers.

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone has also been explored. The compound exhibited notable activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial involving patients with non-small cell lung cancer (NSCLC) treated with a regimen including quinoxalinone derivatives showed a significant improvement in progression-free survival compared to control groups. The study highlighted the importance of further investigation into this class of compounds for cancer therapy .

- Case Study on Inflammatory Disorders : A cohort study assessed the effects of this compound in patients with rheumatoid arthritis. Participants receiving treatment reported reduced joint inflammation and pain levels, correlating with decreased levels of inflammatory markers in serum samples .

Comparison with Similar Compounds

3,4-Dihydro-2(1H)-quinoxalinone

- Structure: Contains a partially saturated quinoxalinone core (dihydro form at positions 3 and 4).

- Properties: Reduced aromaticity compared to the fully unsaturated quinoxalinone, enhancing solubility in polar solvents.

3-Methyl-3,4-dihydro-2(1H)-quinoxalinone

- Structure: Features a methyl group at position 3 of the dihydroquinoxalinone core.

- Properties : Melting point: 138–141°C; solubility in chloroform under heating.

- Applications: Reported as a precursor for novel anti-cancer agents, highlighting the role of alkyl substituents in modulating biological activity .

3-(Indol-3-yl)-quinoxalinone Derivatives

- Structure: Quinoxalinone substituted with indole at position 3.

- Synthesis: Synthesized via iron-catalyzed oxidative cross-coupling, demonstrating the adaptability of quinoxalinones for diverse functionalization .

3-[5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one

Condensation Reactions

- Example: Condensation of furan-2,3-diones with 1,2-phenylenediamines yields 2(1H)-quinoxalinones. Yields vary significantly (25–80%) depending on substituents and reaction conditions (e.g., 3af: 75% yield with 4-nitro-1,2-phenylenediamine) .

- Comparison : The target compound’s nitro and chloro substituents may reduce reaction efficiency due to steric hindrance or electronic deactivation.

Alkaline Cleavage

- Example: Alkaline treatment of 1,3-diketones (e.g., 3af, 3bd) generates 3-arylmethyl-2(1H)-quinoxalinones (52–70% yields) .

- Relevance : The dihydroxy groups in the target compound may necessitate modified conditions to prevent undesired side reactions.

Antibacterial Activity

- Quinoxalinone-Schiff Bases: Derivatives with hydrazine-carboxymethyl groups exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

- 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone: Demonstrates anti-cancer properties, suggesting that alkylation at position 3 could enhance cytotoxicity .

- Triazoloquinoxalinones: Derivatives show in vitro antitumor activity, emphasizing the importance of heterocyclic fusion for targeting cancer cells .

Metabolic Pathways

Preparation Methods

Method Summary

- Starting materials: Catechol and chloroacetic acid.

- Reagent: Thionyl chloride (SOCl₂).

- Procedure:

- Mix catechol and chloroacetic acid in a reaction vessel.

- Slowly add thionyl chloride dropwise at room temperature with stirring.

- Heat the mixture to 50–80 °C (optimal at 80 °C) and maintain for about 5 hours.

- Cool the reaction mixture to 0–5 °C.

- Quench by slow addition of water.

- Heat again to 80 °C for 30 minutes, then allow slow cooling to 55–65 °C for 2 hours.

- Further cool to 0–5 °C and maintain for 1–5 hours to induce crystallization.

- Filter and dry the product.

Key Parameters and Yields

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (catechol:chloroacetic acid) | 1 : 0.7–2.0 | Optimal 1 : 0.8–1.5 |

| Thionyl chloride amount | 0.5–5 times catechol amount | Optimal 0.9–1.1 times |

| Water volume for quenching | 3–10 mL per gram catechol | Optimal 6–7 mL/g |

| Reaction temperature | 50–80 °C | Optimal 80 °C |

| Reaction time | ~5 hours | Until HPLC confirms completion |

| Product purity | >99% | Nearly white crystals |

| Yield | 60–80% | Depending on exact molar ratios |

Analytical Data

- HPLC purity >99%

- ¹H NMR (400 MHz, DMSO-d6): δ 9.99 (s, 1H), 9.39 (s, 1H), 7.36–7.31 (m, 2H), 6.80–6.78 (d, 1H), 4.97 (s, 2H)

- Mass spectrum: [M+1]+ = 187

This method is noted for its environmental friendliness, safety, and scalability for industrial production.

Synthesis of the Quinoxalinone Core

The quinoxalinone moiety (2(1H)-quinoxalinone) is typically synthesized via condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds or their equivalents.

Typical Synthetic Route

- Starting materials: o-Phenylenediamine and diethyl oxalate.

-

- Reflux o-phenylenediamine with diethyl oxalate for about 1 hour.

- Cool the reaction mixture to precipitate 1,4-dihydroquinoxaline-2,3-dione.

- Filter, wash, and dry the solid.

- Recrystallize from suitable solvents (e.g., DMF) to obtain pure quinoxaline-2,3-diol derivatives.

-

- Chlorination of quinoxaline-2,3-diol with phosphorus oxychloride (POCl₃) under reflux to yield 2,3-dichloroquinoxaline.

- Subsequent substitution reactions (e.g., hydrazine hydrate treatment) can modify the quinoxaline ring for further derivatization.

This approach yields quinoxaline derivatives with high purity and good yields (up to 90% for diol formation, 85% for dichloroquinoxaline).

Coupling and Functionalization to Form 3-(2-Chloro-3,4-dihydroxy-5-nitrophenyl)-2(1H)-quinoxalinone

The final target compound involves attaching the 3,4-dihydroxy-2-chlorophenyl moiety to the quinoxalinone core at the 3-position, followed by nitration at the 5-position of the phenyl ring.

Proposed Synthetic Strategy

- Step 1: Formation of 3-substituted quinoxalinone by nucleophilic substitution or condensation of the quinoxalinone core with the prepared 3,4-dihydroxy-2-chloroacetophenone derivative.

- Step 2: Controlled nitration of the phenyl ring to introduce the nitro group at the 5-position without affecting the quinoxalinone core or other sensitive groups.

Literature Insights

- Recent patents describe methods for synthesizing 3-substituted quinoxaline-2(1H)-ketone derivatives via condensation reactions under mild conditions, which can be adapted for this compound.

- Nitration typically employs dilute nitric acid or mixed acid under controlled temperature to avoid over-nitration or degradation.

Summary Table of Preparation Methods

| Step | Reaction Conditions | Key Reagents/Materials | Yield/Purity | Notes |

|---|---|---|---|---|

| Preparation of 3,4-dihydroxy-2'-chloroacetophenone | Catechol + chloroacetic acid + SOCl₂, 80 °C, 5 h | Catechol, chloroacetic acid, thionyl chloride | 60–80%, >99% purity | Industrially scalable, environmentally friendly |

| Synthesis of quinoxalinone core | o-Phenylenediamine + diethyl oxalate, reflux 1 h | o-Phenylenediamine, diethyl oxalate | ~90% | Recrystallization from DMF |

| Chlorination of quinoxalinone | POCl₃ reflux, 90 min | Phosphorus oxychloride | ~85% | Precursor for substitution |

| Coupling and nitration | Condensation + nitration under controlled conditions | Prepared intermediates, nitric acid | Variable | Requires optimization for regioselectivity |

Research Findings and Considerations

- The purity and yield of the 3,4-dihydroxy-2'-chloroacetophenone intermediate are critical for the success of subsequent coupling reactions.

- The use of thionyl chloride in the first step facilitates in situ formation of chloroacetyl chloride, enhancing reaction efficiency.

- Recrystallization steps are essential to remove impurities and achieve >99% purity, confirmed by HPLC and NMR.

- The quinoxalinone core synthesis is well-established, with high yields and straightforward purification.

- Nitration requires careful control to avoid multiple substitutions or degradation of sensitive hydroxyl groups.

- The overall synthetic route is modular, allowing for potential modifications to optimize yield and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.